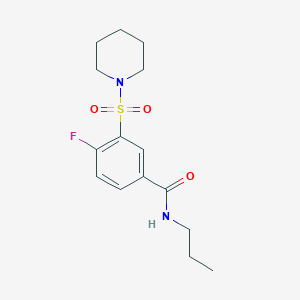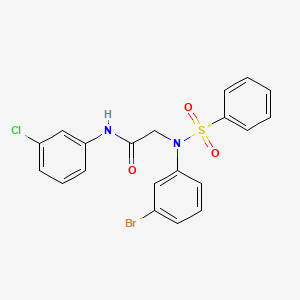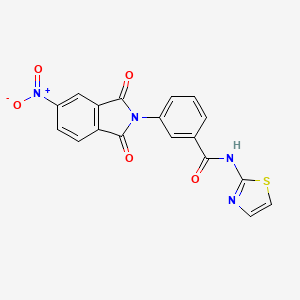![molecular formula C19H21FN2O4S B5024834 N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as Compound X, is a synthetic compound that has been developed for research purposes. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Wirkmechanismus
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X exerts its effects through the inhibition of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of various signaling pathways in the body. By inhibiting PDE10A, this compound X can modulate these signaling pathways, leading to its therapeutic effects. Furthermore, this compound X has been shown to have a high selectivity for PDE10A, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, this compound X has been found to have various biochemical and physiological effects. One study found that this compound X increased the levels of a neurotransmitter called dopamine in the brain, which could be responsible for its neuroprotective effects. Furthermore, this compound X has been found to have a low toxicity profile, which is important for its potential use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X is its high selectivity for PDE10A, which reduces the risk of off-target effects. Furthermore, this compound X has been found to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound X is its relatively low solubility in water, which could make it difficult to administer in certain experiments. In addition, the synthesis method for this compound X is complex and time-consuming, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X. One potential direction is the development of more efficient synthesis methods for this compound X, which could increase its availability for research purposes. Another direction is the investigation of the potential therapeutic applications of this compound X in other diseases, such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of this compound X could be further elucidated to better understand its effects on various signaling pathways in the body. Overall, this compound X is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully understand its potential.
Synthesemethoden
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X can be synthesized through a multi-step process involving various chemical reactions. The synthesis method involves the reaction of 2-fluoroaniline with 4-(1-piperidinylsulfonyl)phenol in the presence of a base, followed by the reaction of the resulting product with chloroacetyl chloride to yield this compound X. The purity of this compound X can be increased through further purification steps, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, this compound X has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, this compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-6-2-3-7-18(17)21-19(23)14-26-15-8-10-16(11-9-15)27(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGRDNDUWFRCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5024758.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
![3-(2-fluoro-4,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5024778.png)
![N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5024788.png)
![3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5024807.png)
![sec-butyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024819.png)

![1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)


![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)
